Gold(3+);tetracyanide
Description
Overview of Gold(III) Coordination Chemistry
Gold, a member of Group 11 of the periodic table, most commonly exists in the oxidation states +1 (aurous) and +3 (auric). saimm.co.za While gold(I) complexes are typically two-coordinate with a linear geometry, gold(III) complexes are predominantly four-coordinate, 16-electron species that adopt a square planar molecular geometry. wikipedia.org This d⁸ electron configuration and square planar arrangement are characteristic of many transition metal complexes with similar electron counts. acs.org
The chemistry of gold(III) is marked by its strong oxidizing nature and the high stability of its complexes with a variety of ligands. These complexes are generally diamagnetic. wikipedia.org The stability and reactivity of gold(III) compounds are heavily influenced by the nature of the coordinating ligands. Due to the propensity of gold(III) to form stable square planar complexes, it serves as a valuable platform for studying ligand exchange reactions, redox processes, and the synthesis of novel supramolecular structures. wikipedia.orgacs.org
Significance of Cyanide Ligands in Gold(III) Complexes
The cyanide ion (CN⁻) is a particularly important ligand in gold chemistry. It is a pseudohalide that functions as a strong-field ligand, capable of forming highly stable complexes with metal ions. The cyanide ligand possesses a unique combination of electronic properties: it is an excellent σ-donor due to the lone pair on the carbon atom and also a good π-acceptor because of the empty π* orbitals. acs.orgresearchgate.net
This dual electronic nature allows the cyanide ligand to form very strong bonds with gold, stabilizing both the +1 and +3 oxidation states. saimm.co.zaresearchgate.net In the context of gold(III), the strong σ-donation from the four cyanide ligands in a square planar arrangement significantly stabilizes the high oxidation state of the central gold atom. researchgate.net The π-accepting character further contributes to this stability through π-backbonding, where electron density from the metal's d-orbitals is donated back to the ligand's π* orbitals. acs.org This strong ligand field splits the d-orbitals of the gold(III) center to a large extent, contributing to the kinetic inertness and thermodynamic stability of the resulting [Au(CN)₄]⁻ complex. acs.org The stability of the gold-cyanide complex is a critical factor in its various applications. psu.edu
Historical and Current Research Landscape of Tetracyanidoaurate(III)
The history of gold-cyanide chemistry is intrinsically linked to the process of gold extraction. In 1783, Carl Wilhelm Scheele discovered that gold could be dissolved in aqueous cyanide solutions. wikipedia.org While the industrial MacArthur-Forrest process, developed in 1887, primarily utilizes the dicyanidoaurate(I) complex, [Au(CN)₂]⁻, for leaching gold from ores, the fundamental chemistry involves the interaction of gold with cyanide ions. psu.eduwikipedia.org
Historically, the study of tetracyanidoaurate(III) was part of the broader investigation into the coordination chemistry of gold. The synthesis of its salts, such as potassium tetracyanidoaurate(III) (K[Au(CN)₄]), allowed for detailed structural and spectroscopic characterization. iucr.org
In recent years, research on tetracyanidoaurate(III) has evolved significantly. Current investigations often utilize the [Au(CN)₄]⁻ anion as a versatile building block in coordination chemistry and materials science. mdpi.com Researchers have synthesized and characterized numerous heterometallic complexes where the tetracyanidoaurate(III) unit acts as a linker between other metal centers, such as diruthenium units. mdpi.comresearchgate.net These new materials are explored for their interesting magnetic properties, photoluminescence, and potential applications as molecular magnetic materials. mdpi.comichem.md The ability of the cyanide ligands in [Au(CN)₄]⁻ to bridge metal centers in either a cis or trans fashion adds a layer of structural diversity to these coordination polymers. mdpi.comresearchgate.net Furthermore, there is growing interest in the role of [Au(CN)₄]⁻, also known as auricyanide, as a potential metabolite of gold-based drugs, prompting studies into its reactions under biological conditions. researchgate.netnih.gov
Data Tables
Table 1: Selected Properties of the Tetracyanidoaurate(III) Anion
| Property | Value | Source |
| Chemical Formula | [Au(CN)₄]⁻ | nih.gov |
| Molar Mass | 301.04 g/mol | nih.gov |
| IUPAC Name | gold(3+);tetracyanide | nih.gov |
| Geometry | Square Planar | wikipedia.orgiucr.org |
| Oxidation State of Gold | +3 | wikipedia.org |
Table 2: Crystallographic Data for Potassium Tetracyanidoaurate(III) Monohydrate (K[Au(CN)₄]·H₂O)
Data from a single-crystal X-ray diffraction redetermination at 173 K. iucr.org
| Parameter | Description | Value(s) |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Au-C Bond Lengths | Distances between the central gold atom and the carbon atoms of the cyanide ligands. | 1.983 Å - 1.990 Å |
| C≡N Bond Lengths | Distances between the carbon and nitrogen atoms of the cyanide ligands. | 1.148 Å - 1.155 Å |
| C-Au-C Bond Angles | Angles formed by two carbon atoms and the central gold atom, defining the square planar geometry. | 89.2° - 90.7° (cis), 178.6° (trans) |
Table 3: Spectroscopic Data for Tetracyanidoaurate(III) Complexes
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Source |
| Infrared (IR) Spectroscopy | ν(CN) stretching frequency in K[Au(CN)₄] | 2220, 2186 | mdpi.com |
| UV-Vis Spectroscopy | λₘₐₓ of [Au(CN)₄]⁻ in aqueous solution | 230 nm | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
22806-79-7 |
|---|---|
Molecular Formula |
C4AuN4- |
Molecular Weight |
301.04 g/mol |
IUPAC Name |
gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au/c4*1-2;/q4*-1;+3 |
InChI Key |
JGLCONSOSSTGDG-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Au+3] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Au+3] |
Related CAS |
14263-59-3 (potassium salt) 31395-95-6 (hydrochloride salt) |
Synonyms |
tetracyanoaurate(III) tetracyanoaurate(III), potassium salt tetracyanoaurate(III), sodium salt |
Origin of Product |
United States |
Synthetic Methodologies for Tetracyanidoaurate Iii Complexes
Direct Synthesis Routes for [Au(CN)₄]⁻ Salts
The direct synthesis of tetracyanidoaurate(III) salts is a fundamental process in gold chemistry, providing the essential [Au(CN)₄]⁻ building block for more complex structures.
A common and effective method for preparing tetracyanidoaurate(III) is through the reaction of a gold(III) halide, such as tetrachloroauric acid (HAuCl₄), with a cyanide source. The reaction of [AuCl₄]⁻ with hydrogen cyanide (HCN) in an aqueous solution at a pH of 7.4 leads directly to the formation of [Au(CN)₄]⁻. researchgate.net This reaction proceeds without the detection of intermediate mixed-ligand species like [Au(CN)ₓX₄₋ₓ]⁻ (where X is a halide), which is attributed to the strong cis- and trans-accelerating effects of the cyanide ligands. researchgate.net
Another example involves the reaction of potassium tetrachloroaurate(III) (K[AuCl₄]) with an excess of potassium cyanide (KCN). This reaction readily yields potassium tetracyanidoaurate(III) (K[Au(CN)₄]), a stable salt that serves as a common starting material for further reactions.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired [Au(CN)₄]⁻ salt. Key parameters that are often adjusted include the stoichiometry of the reactants, reaction temperature, and the choice of solvent. For instance, carrying out reactions under solvent-free conditions on a solid support can sometimes lead to significantly reduced reaction times and improved yields. researchgate.net
The isolation of the tetracyanidoaurate(III) product typically involves precipitation from the reaction mixture, followed by washing and drying. For example, in the synthesis of heterometallic complexes, the resulting precipitate is often collected, washed with water, and then desiccated in a vacuum. mdpi.com The purity and identity of the isolated product are then confirmed using various analytical techniques, including elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction.
Preparation from Gold(III) Halides and Cyanide Precursors
Synthesis of Heterometallic Complexes Incorporating [Au(CN)₄]⁻ Units
The tetracyanidoaurate(III) anion is a versatile building block for the construction of heterometallic complexes and coordination polymers due to its ability to coordinate with other metal centers through its cyanide ligands.
A notable application of [Au(CN)₄]⁻ is in the synthesis of heterometallic chain compounds with tetrakis(μ-carboxylato)diruthenium(II,III) units. mdpi.com These complexes, with the general formula [Ru₂(RCOO)₄Au(CN)₄]n, are synthesized by reacting a diruthenium carboxylate precursor, such as [Ru₂(RCOO)₄(H₂O)₂]BF₄, with K[Au(CN)₄]. mdpi.com The resulting structures consist of polymeric chains where the Ru₂(RCOO)₄⁺ units are linked by the [Au(CN)₄]⁻ anions. mdpi.com
The coordination mode of the [Au(CN)₄]⁻ linker can vary depending on the nature of the carboxylate ligand. For instance, with acetate (B1210297) (R = CH₃) and pivalate (B1233124) (R = t-C₄H₉) ligands, the [Au(CN)₄]⁻ unit adopts a trans-bridging mode, leading to wave-like chain structures. mdpi.com In contrast, with propionate (B1217596) (R = C₂H₅) and isobutyrate (R = i-C₃H₇) ligands, a cis-bridging mode is observed, resulting in zig-zag chain molecules. mdpi.com
Table 1: Synthesis of [Ru₂(RCOO)₄Au(CN)₄]n Complexes mdpi.com
| R Group | Precursor | Product Formula | Yield (%) |
| CH₃ | [Ru₂(CH₃COO)₄(H₂O)₂]BF₄ | [Ru₂(CH₃COO)₄Au(CN)₄]n | - |
| C₂H₅ | [Ru₂(C₂H₅COO)₄(H₂O)₂]BF₄ | [Ru₂(C₂H₅COO)₄Au(CN)₄]n | 35 |
| i-C₃H₇ | [Ru₂(i-C₃H₇COO)₄(H₂O)₂]BF₄ | [Ru₂(i-C₃H₇COO)₄Au(CN)₄]n | - |
| t-C₄H₉ | [Ru₂(t-C₄H₉COO)₄(H₂O)₂]BF₄ | [Ru₂(t-C₄H₉COO)₄Au(CN)₄]n | 59 |
| Data sourced from a study on heterometallic chain compounds. mdpi.com |
The [Au(CN)₄]⁻ anion has been extensively used as a building block to create coordination polymers by linking various metal centers. acs.orgnih.gov The planar tetracyanoaurate anion can utilize one, two, or even all four of its cyanide groups to bridge to metal ions like Ni(II) and Cu(II). acs.orgnih.gov
For example, in the complex [Cu(bipy)(H₂O)₂(Au(CN)₄)₀.₅][Au(CN)₄]₁.₅, one [Au(CN)₄]⁻ anion uses all four of its cyano groups to bridge four different Cu(II) centers, forming a one-dimensional chain. nih.gov In another instance, [Cu(dmeda)₂Au(CN)₄][Au(CN)₄], one tetracyanidoaurate(III) anion coordinates through two cis-nitrogen atoms of the cyanide groups to two different Cu(II) centers, creating a zigzag chain. acs.orgnih.gov
The principles of self-assembly are fundamental to the construction of complex supramolecular architectures using [Au(CN)₄]⁻. acs.orgnih.gov These processes are driven by the formation of coordination bonds and weaker intermolecular interactions. Weak Au(III)---N(cyano) interactions between adjacent [Au(CN)₄]⁻ anions can also play a role in extending the dimensionality of the resulting structures. nih.gov
For instance, the molecular complex Cu(dien)[Au(CN)₄]₂ initially forms a discrete unit. However, weak intermolecular Au---N(cyano) interactions with a distance of 3.002(14) Å lead to the formation of a 1-D zigzag chain. nih.gov Similarly, the complex Cu(en)₂[Au(CN)₄]₂ further aggregates through Au---N(cyano) interactions of 3.035(8) Å to form a 2-D array. nih.gov The reaction of a Ni(II) salt with diethylenetriamine (B155796) (dien) and K[Au(CN)₄] results in Ni(dien)[Au(CN)₄]₂, which features a unique bimetallic Ni(II)₂/Au(III)₂ supramolecular square. These squares then further assemble into a 1-D chain via Au---N(cyano) interactions. researchgate.net
Advanced Structural Characterization and Supramolecular Assembly
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This technique has been pivotal in understanding the structural chemistry of tetracyanoaurate(III) complexes.
Precise Determination of Coordination Geometry and Bond Parameters
The [Au(CN)₄]⁻ anion consistently exhibits a square-planar coordination geometry around the central gold(III) ion. X-ray diffraction studies on various salts and coordination complexes have provided precise measurements of the Au-C bond lengths and C-Au-C bond angles. In general, Au–C bond lengths are found to be in the range of 1.955(14) to 2.03 Å. rsc.org For instance, in a series of zinc(II) complexes with bipyridine and phenanthroline ligands, the Au–C bond lengths in the tetracyanoaurate anions ranged from 1.976(8) to 2.018(8) Å and 1.991(7) to 2.019(7) Å, respectively. rsc.org The coordination of the cyanide ligands is nearly linear, with N–C–Au bond angles averaging around 175.2°. rsc.org
| Compound | Au-C Bond Length Range (Å) | Reference |
|---|---|---|
| General Range | 2.01–2.03 | |
| [Zn(bipy)₃][Au(CN)₄]₂ | 1.976(8)–2.018(8) | rsc.org |
| [Zn(phen)₃][Au(CN)₄]₂ | 1.991(7)–2.019(7) | rsc.org |
Elucidation of Molecular and Polymeric Architectures
The tetracyanoaurate(III) anion is a versatile building block, capable of forming both discrete molecular units and extended polymeric structures. researchgate.netacs.org In molecular compounds, the [Au(CN)₄]⁻ anion can act as a terminal ligand coordinating to a metal center. For example, in Ni(en)₂(Au(CN)₄)₂, two [Au(CN)₄]⁻ anions coordinate to a nickel(II) center in a trans orientation. acs.org
More complex architectures arise when the cyanide groups of the [Au(CN)₄]⁻ anion bridge between metal centers, leading to the formation of coordination polymers. These can range from simple one-dimensional (1-D) chains to intricate three-dimensional (3-D) networks. acs.orgresearchgate.net For example, Cu(dien)[Au(CN)₄]₂ forms a 1-D zigzag chain where weak intermolecular Au···N(cyano) interactions link the molecular complexes. acs.org In heterometallic complexes like [Ru₂(RCOO)₄Au(CN)₄]n, the [Au(CN)₄]⁻ units act as linkers, creating polymeric arrangements with alternating Ru₂(RCOO)₄⁺ and Au(CN)₄⁻ units. researchgate.net The dimensionality of these structures can be influenced by factors such as the nature of the cation and the presence of other ligands. researchgate.netacs.org
Analysis of Geometrical Isomerism in Extended Structures
Geometrical isomerism, often referred to as cis-trans isomerism, arises from the different spatial arrangements of ligands around a central atom or a rigid structural unit like a double bond or a ring. allen.inunacademy.comuop.edu.pkchemguide.co.uk In the context of extended structures involving the square-planar [Au(CN)₄]⁻, geometrical isomerism can manifest in how the anion coordinates to adjacent metal centers. For instance, in coordination polymers, the [Au(CN)₄]⁻ unit can bridge metal centers using either adjacent (cis) or opposite (trans) cyanide groups.
Intermolecular Interactions and Crystal Engineering
The assembly of tetracyanoaurate(III)-containing compounds into ordered crystalline lattices is directed by a variety of non-covalent interactions. Understanding and controlling these interactions is a key aspect of crystal engineering, aiming to design materials with specific structures and properties.
Investigation of Au···NC Interactions
Weak coordinate bonds, specifically Au(III)···N(cyano) interactions, play a significant role in the supramolecular assembly of tetracyanoaurate(III) compounds. researchgate.netacs.org These interactions occur when a nitrogen atom from a cyanide ligand of one [Au(CN)₄]⁻ anion approaches the gold center of a neighboring anion, typically in an axial position relative to the square plane. These interactions can extend the dimensionality of the structure, linking discrete anions or lower-dimensional polymers into higher-dimensional networks. acs.org
For example, in Cu(dien)[Au(CN)₄]₂, an intermolecular Au···N(cyano) interaction with a distance of 3.002(14) Å connects molecular units into a 1-D chain. acs.org In [Ni(en)₃][Au(CN)₄]₂, these interactions lead to the formation of 1-D chains of [Au(CN)₄]⁻ anions within the crystal structure. acs.org Studies have shown that the presence of hydrogen-bonding groups on the counter-cation can induce these Au···NC interactions, while factors like cation size and shape have a lesser impact. researchgate.netacs.org
| Compound | Au···N Distance (Å) | Resulting Architecture | Reference |
|---|---|---|---|
| Cu(dien)[Au(CN)₄]₂ | 3.002(14) | 1-D Zigzag Chain | acs.org |
| [Ni(en)₃][Au(CN)₄]₂ | Not specified | 1-D Chains of Anions | acs.org |
| trans-[Co(en)₂Cl₂][Au(CN)₄] | Not specified | 2-D (4,4) Network | acs.org |
Role of Hydrogen Bonding in Supramolecular Frameworks (e.g., O—H···N, Au−CN···H−N)
Hydrogen bonds are crucial directional interactions that contribute significantly to the stability and structure of supramolecular frameworks containing tetracyanoaurate(III). researchgate.netacs.org The nitrogen atoms of the cyanide ligands are effective hydrogen bond acceptors.
Various types of hydrogen bonds have been identified in these structures. In hydrated compounds, O—H···N interactions involving water molecules are common. For instance, in the crystal structure of [Zn(terpy)₂(H₂O)₃][Au(CN)₄]₂, an O1–H1···N1 hydrogen bond with an O···N distance of 2.889(16) Å is observed. rsc.org
Influence of Counter-Cations on Intermolecular Packing
The solid-state arrangement of the tetracyanoaurate(III), [Au(CN)₄]⁻, anion is profoundly influenced by the nature of the accompanying counter-cation. The cation's size, shape, and capacity for forming non-covalent interactions dictate the crystal packing, leading to diverse supramolecular architectures. Research demonstrates that cation-anion shape complementarity is a critical factor in directing the assembly and enabling close contacts between the gold centers. chemistryviews.org
By carefully selecting the counter-cation, researchers can control the packing of the tetracyanoaurate(III) anions to either isolate them or to encourage specific intermolecular contacts, such as aurophilic Au(III)···Au(III) interactions. chemistryviews.org While electrostatic repulsion would be expected between anions, these weak, attractive interactions can be established when cations and anions pack in a complementary fashion, creating cavities that stabilize close contacts. chemistryviews.org For instance, the use of large, complex cations like [RE(bipyO₂)₄]³⁺ (where RE = Sc, Y, La and bipyO₂ = 2,2′-bipyridine-N,N'-dioxide) has led to the observation of some of the shortest unsupported Au(III)···Au(III) distances ever reported. chemistryviews.orgrsc.org In these structures, the rare-earth complex acts as a molecular template, directing the alignment of the [Au(CN)₄]⁻ anions and facilitating these unusually close contacts. chemistryviews.org Computational studies confirm these interactions are weakly attractive, though crystal packing effects also contribute significantly to the short distances observed. rsc.org
The following table summarizes research findings on how different cations influence the intermolecular packing and aurophilic interactions of the tetracyanoaurate(III) anion.
| Counter-Cation | Key Influence on Packing | Observed Au(III)···Au(III) Contact Distance (Å) | Reference |
|---|---|---|---|
| [RE(bipyO₂)₄]³⁺ (RE = Sc, Y, La) | Shape complementarity enables tight packing, directing anion alignment and leaving cavities that stabilize close contacts. | 3.3351 | chemistryviews.org |
| Lanthanide 2,2′-bipyridine dioxide cations | Induces Au(III) aurophilic interactions between [Au(CN)₄]⁻ groups. | 3.3603(4) and 3.4354(4) | rsc.org |
| [Eu(terpyO₃)₂]³⁺ | Supports the formation of 1-D or 2-D motifs of [Au(CN)₄]⁻ anions assembled via Au···N-cyano interactions. | Not specified | researchgate.net |
| Cations with hydrogen-bonding groups | Can induce intermolecular Au···NC interactions, linking the anions. | Not applicable (Au···NC interaction) | researchgate.net |
Solution-Phase Structural Dynamics and Aggregation
Detection of Self-Assembly and Oligomerization in Solution
The tetracyanoaurate(III) anion, and related gold complexes, can undergo self-assembly and oligomerization in solution, a phenomenon critical to the formation of supramolecular structures and materials. researchgate.netnih.gov The detection of these processes often relies on monitoring changes in the solution's spectroscopic properties as a function of concentration or in the presence of other interacting species. researchgate.netnih.gov
For example, the self-assembly of certain amphiphilic gold(III) complexes is indicated by the emergence of new low-energy bands in their absorption spectra, alongside notable changes in luminescence. nih.gov These spectral shifts are attributed to the formation of aggregates stabilized by forces such as π-π stacking and hydrophobic interactions. nih.gov The extent of this aggregation has been shown to be highly dependent on the polarity of the solvent and the nature of the counterion present. nih.gov
In systems involving heterometallic interactions, the design and synthesis of complexes with controlled coordination behavior have enabled the detection of self-assembly in solution. researchgate.net The introduction of a secondary metal center, such as Zinc(II) (Zn²⁺), in the presence of chelating ligands and dicyanoaurate anions (structurally related to tetracyanoaurate), has been shown to promote oligomerization. researchgate.net The formation of these Au-Zn aggregation products can be detected at concentrations lower than those required for crystal formation, providing a bridge between solution-phase species and solid-state structures. researchgate.net
Probing Aggregation Products via Advanced Techniques
A suite of advanced analytical and spectroscopic techniques is employed to characterize the aggregation products of tetracyanoaurate(III) and related complexes in solution. These methods provide detailed insights into the composition and structure of the self-assembled oligomers.
One of the primary tools is Nuclear Magnetic Resonance (NMR) spectroscopy . Both ¹H and ¹³C NMR are used to study the interactions and structural changes that occur upon aggregation. researchgate.net For instance, ¹⁵N CP-MAS NMR has provided direct spectroscopic evidence for intermolecular Au···NC interactions in solid-state double salts. researchgate.net
UV-visible (UV-vis) absorption and emission spectroscopy are crucial for detecting the electronic perturbations that result from aggregation. researchgate.net The formation of oligomers often leads to shifts in absorption maxima or the appearance of new charge-transfer bands, while changes in luminescence can signal the proximity of metal centers. researchgate.netnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for identifying the specific aggregation states present in solution. researchgate.net It allows for the direct detection of oligomeric species, such as [Au-Zn] aggregation products, confirming their stoichiometry and providing evidence for their existence in the solution phase. researchgate.net
X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local coordination environment and bonding. researchgate.net By tuning to the Au L₃-edge or the K-edge of a partner metal like Zn, XAS can probe the formation of Au–M bonds and determine internuclear distances in the aggregation products in solution. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) , in conjunction with Density Functional Theory (DFT) calculations, has been used to study the adsorption and interaction of [Au(CN)₄]⁻ on the surface of gold nanoparticles. acs.org This technique is highly sensitive and can provide vibrational information about the adsorbed species, offering insights into surface-level aggregation and interaction with the metal surface. acs.org
The combination of these techniques provides a comprehensive picture of the self-assembly process, from initial detection to detailed structural characterization of the resulting aggregates. researchgate.net
Advanced Spectroscopic Investigations of Tetracyanidoaurate Iii Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the [Au(CN)₄]⁻ ion and associated ligands. These methods are particularly sensitive to the nature of the cyanide ligand and its coordination environment.
Infrared (IR) spectroscopy is a powerful tool for characterizing tetracyanidoaurate(III) complexes. The cyanide (CN) stretching vibration, ν(CN), is a particularly informative diagnostic marker. In the uncoordinated K[Au(CN)₄] salt, the ν(CN) band is observed around 2190 cm⁻¹. mdpi.com When the [Au(CN)₄]⁻ anion acts as a bridging ligand in heterometallic coordination polymers, such as those involving diruthenium carboxylate units, the ν(CN) bands shift to higher frequencies. mdpi.comidsi.md This shift is attributed to the strong σ-donating nature of the cyanide ligand; coordination to a second metal center enhances this effect, strengthening the C≡N bond and increasing the vibrational frequency. mdpi.com
In these heterometallic systems, distinct ν(CN) bands are often observed for the bridging cyanide groups and the terminal (uncoordinated) ones. The higher-energy bands are assigned to the bridged CN groups, while the lower-energy bands correspond to the terminal CN groups. mdpi.com The specific frequencies and the separation between these bands can provide insights into the coordination mode (cis vs. trans) of the [Au(CN)₄]⁻ unit. mdpi.com For instance, in a series of [Ru₂(RCOO)₄Au(CN)₄]n polymers, the energy difference between the higher- and lower-energy CN stretching bands was found to be considerably larger for complexes with a cis-bridging mode compared to those with a trans-bridging mode. mdpi.com
When the tetracyanidoaurate(III) unit is part of a larger complex containing carboxylate (COO⁻) ligands, IR spectroscopy can also be used to analyze the carboxylate stretching modes. The antisymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching bands provide information on the coordination of the carboxylate groups. idsi.md For example, in [Ru₂(n-C₃H₇COO)₄Au(CN)₄]n, the νₐₛ(COO⁻) and νₛ(COO⁻) vibrations are observed at 1620 cm⁻¹ and 1388 cm⁻¹, respectively. idsi.md The difference between these frequencies (Δ) is indicative of the carboxylate binding mode. idsi.md
Table 1: Infrared Spectroscopic Data for Selected Tetracyanidoaurate(III) Complexes
| Compound | ν(CN) (bridged) (cm⁻¹) | ν(CN) (terminal) (cm⁻¹) | νₐₛ(COO) (cm⁻¹) | νₛ(COO) (cm⁻¹) | Source(s) |
| [Ru₂(CH₃COO)₄Au(CN)₄]n | 2204 | 2182 | 1437 | 1400 | mdpi.com |
| [Ru₂(C₂H₅COO)₄Au(CN)₄]n | 2225 | 2186 | - | - | mdpi.com |
| [Ru₂(i-C₃H₇COO)₄Au(CN)₄]n | 2220 | 2186 | 1471 | 1421 | mdpi.com |
| [Ru₂(t-C₄H₉COO)₄Au(CN)₄]n | 2211 | 2182 | - | - | mdpi.com |
Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the vibrational signatures of tetracyanidoaurate(III). Studies on solid K[Au(CN)₄] have utilized both Raman and IR spectroscopy to assign the fundamental vibrations of the [Au(CN)₄]⁻ ion. researchgate.net The high value of the CN stretching force constant (17.4 mdyn/Å) determined from these studies indicates strong metal-ligand σ-bonding. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study the behavior of gold cyanide species on gold nanoparticle surfaces. These studies suggest that spectral changes over time can be attributed to the transformation of dicyanoaurate(I), [Au(CN)₂]⁻, to tetracyanidoaurate(III), [Au(CN)₄]⁻, on the metal surface. researchgate.net The distinct vibrational signatures allow for the monitoring of such chemical transformations in situ. researchgate.net The symmetric stretching mode of the C=O bond is prominent in the Raman spectrum, whereas the asymmetric stretch is more sensitive in IR, highlighting the complementary nature of the two techniques. acs.org
Infrared Spectroscopic Analysis of Ligand Vibrations (e.g., CN and COO⁻ stretching modes)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local magnetic environments of specific nuclei, providing invaluable information on the electronic structure, intermolecular interactions, and dynamic behavior of tetracyanidoaurate(III) in both solid and solution states.
Solid-state NMR (ssNMR) is a powerful method for characterizing the electronic structure and interactions of the [Au(CN)₄]⁻ anion in the solid phase. Natural abundance ¹³C and ¹⁵N magic-angle spinning (MAS) NMR spectra can be acquired for metal cyanide complexes. scilit.com The chemical shifts of the cyanide ligands are dominated by their proximity to paramagnetic centers if present, but in diamagnetic systems like those containing Au(III), they reflect the local electronic environment. scilit.com
¹⁵N cross-polarization MAS (CP-MAS) NMR spectroscopy is particularly effective for investigating intermolecular interactions. rsc.org In a study of various tetracyanidoaurate(III) salts, ¹⁵N ssNMR was used to probe the formation of intermolecular Au···NC interactions. rsc.org The presence of these interactions, which are a form of π-hole bonding, can influence the aggregation and crystal packing of the [Au(CN)₄]⁻ anions. rsc.orgnih.gov The ¹⁵N chemical shifts provide a sensitive measure of the electronic perturbations caused by these weak interactions.
Solution NMR spectroscopy is instrumental in studying the dynamic behavior and reaction pathways of tetracyanidoaurate(III) in solution. ¹³C NMR, in conjunction with UV-Vis spectroscopy, has been used to investigate the redox and ligand exchange reactions of [Au(CN)₄]⁻. mdpi.com For example, the reduction of [Au(CN)₄]⁻ by the biological thiol glutathione (B108866) was shown to be a complex, pH-dependent process that proceeds through at least two distinct intermediates before ultimately forming [Au(CN)₂]⁻. mdpi.comrsc.org These transient species were identified and characterized by their unique spectroscopic signatures in solution. rsc.org
Similarly, the oxidation of dicyanoaurate(I) and the subsequent cyanation to form [Au(CN)₄]⁻ have been monitored using ¹³C NMR. mdpi.com These studies demonstrate that the reaction of complexes like trans-[Au(CN)₂(OH)₂(Cl)]⁻ with HCN leads directly to [Au(CN)₄]⁻ without the detection of intermediate mixed-ligand species, which is attributed to the strong trans-accelerating effect of the cyanide ligands. mdpi.com Mechanistic studies on the reductive elimination from phosphine-ligated dicyanoarylgold(III) complexes to form benzonitriles have also utilized techniques like ¹⁹F NMR to follow reaction kinetics and determine kinetic isotope effects, providing detailed insight into reaction mechanisms. rsc.org
Carbon-13 and Nitrogen-15 Solid-State NMR for Electronic Effects and Interactions
Electronic Spectroscopy
Electronic spectroscopy, typically UV-Visible diffuse reflectance or absorption spectroscopy, is used to study the electronic transitions within the tetracyanidoaurate(III) ion and its complexes. The spectra provide information on charge transfer and d-d transitions. mdpi.com
In the solid-state diffuse reflectance spectra of heterometallic polymers like [Ru₂(RCOO)₄Au(CN)₄]n, broad bands observed in the UV region (approximately 220–290 nm) are assigned to a combination of charge transfer and d-d transitions within the [Au(CN)₄]⁻ moiety. mdpi.com The reaction between glutathione and [Au(CN)₄]⁻ at pH 7.4 has been monitored by UV-Vis spectroscopy, which helped identify two intermediates in the reduction process. The oxidation of dicyanoaurate(I) to form gold(III) species has also been followed using UV-Visible spectroscopic methods, establishing the chemical feasibility of this pathway under biomimetic conditions. mdpi.com
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Solution Behavior
UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule or ion. libretexts.orgtanta.edu.eg When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For the square-planar [Au(CN)₄]⁻ complex, these transitions primarily involve metal-centered (d-d) and ligand-to-metal charge transfer (LMCT) states.
In solution, UV-Visible absorption spectroscopy is crucial for monitoring the behavior of tetracyanidoaurate(III) systems, including self-assembly and oligomerization processes. For instance, the interaction between dicyanoaurate anions and Zn(II) centers, leading to Au-Zn aggregation, has been successfully monitored using UV-vis absorption and emission spectroscopy, which confirms the formation of new species in solution. researchgate.net Similarly, the reversible vapochromic behavior of certain bimetallic Cu-Au compounds in the presence of ammonia (B1221849) has been studied using UV-Vis absorption spectroscopy, revealing changes in the electronic structure upon exposure to the vapor. researchgate.net
The emission properties of gold-containing species are often of great interest. Many gold complexes exhibit photoluminescence upon UV excitation, and the energy of this emission can be highly dependent on the distance between adjacent gold ions. researchgate.net This property is particularly relevant in studying supramolecular assemblies and coordination polymers where aurophilic (Au···Au) interactions play a role.
| Technique | Application | System Studied | Key Findings |
| UV-Vis Absorption | Monitoring solution behavior | Dicyanoaurate with Zn(II) | Confirmed the presence of Au-Zn aggregation products. researchgate.net |
| UV-Vis Absorption | Studying vapochromism | Bimetallic Cu-Au compounds | Observed reversible spectral changes in the presence of ammonia. researchgate.net |
| Emission Spectroscopy | Investigating photoluminescence | Gold-containing crystals | Emission at 405 nm at room temperature, shifting to 416 nm at low temperatures, assigned to a metal-metal to ligand charge transfer. researchgate.net |
Diffuse Reflectance Spectroscopy for Solid-State Electronic Structure
Diffuse Reflectance Spectroscopy (DRS) is a powerful non-destructive technique for analyzing the electronic structure of solid materials, particularly powders and opaque samples where transmission measurements are not feasible. mpg.depan.olsztyn.pl The technique measures the light that has diffusely scattered from the sample surface, providing information analogous to an absorption spectrum. nih.gov
DRS has been effectively employed to characterize the solid-state electronic structure of heterometallic coordination polymers containing the tetracyanidoaurate(III) anion. In studies of complexes with the formula [Ru₂(RCOO)₄Au(CN)₄]n, DRS was used alongside other characterization methods to understand the electronic properties of these materials. researchgate.netmdpi.com The spectra can reveal ligand-to-metal charge transfer bands and d-d transitions, offering insight into the coordination environment and electronic interactions between the linked metal centers. mdpi.com For example, DRS spectra of various sparteine (B1682161) derivative complexes with metals showed absorption bands that helped in characterizing their 1:1 stoichiometry in the solid state. pan.olsztyn.pl The interpretation of DRS data, often using the Kubelka-Munk function, allows for the determination of band gaps and the identification of chromophores within the solid sample. nih.gov
| Compound Family | Spectroscopic Technique | Information Obtained | Reference |
| [Ru₂(RCOO)₄Au(CN)₄]n | Diffuse Reflectance Spectroscopy | Characterization of heterometallic chain complexes. | mdpi.com |
| Sparteine-metal complexes | Diffuse Reflectance Spectroscopy | Characterization of solid-state electronic absorption. | pan.olsztyn.pl |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. aps.org The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond distances and coordination numbers of neighboring atoms.
For gold compounds, XAS at the Au L₃-edge is particularly informative. The L-edge probes the excitation of a 2p core electron to unoccupied d-states (2p → 5d). uu.nl This provides a direct probe of the unoccupied d-orbitals, making it highly sensitive to the electronic structure of the gold center. In systems where tetracyanidoaurate(III) interacts with other metal ions, XAS can be used to probe multiple elements. For example, in the study of Au-Zn aggregation products formed from dicyanoaurate, XAS measurements were performed at both the Au L₃-edge and the Zn K-edge. researchgate.net This dual-element analysis provided complementary information, confirming the formation of Au-Zn aggregates and helping to elucidate the local structure around both metal centers. researchgate.net The analysis of L-edge spectra can be complex due to effects like spin-orbit coupling and multiplet splitting, but it yields invaluable data on the local electronic environment. aps.orguu.nl
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in a sample. It is particularly useful for characterizing reaction products and identifying transient species.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes it exceptionally well-suited for studying non-covalent complexes, reaction intermediates, and fragile molecules. nih.gov
ESI-MS has been used to investigate the self-assembly and oligomerization of cyanidoaurate systems in solution. researchgate.net It can detect the formation of supramolecular adducts and reaction intermediates that may not be observable by other methods. For example, ESI-MS was used to study the reaction of tetracyanoaurate(III) with the protein β-lactoglobulin, providing evidence for the binding of the gold complex to the protein. dntb.gov.uaepdf.pub In other studies, ESI-MS has been instrumental in characterizing organogold anions and their decomposition pathways, demonstrating its power in mechanistic investigations. unizar.es
| Technique | Application | System Studied | Key Findings |
| ESI-MS | Studying oligomerization | Dicyanoaurate with Zn(II) | Confirmed the presence of Au-Zn aggregation products in solution. researchgate.net |
| ESI-MS | Investigating protein binding | [Au(CN)₄]⁻ with β-lactoglobulin | Provided evidence for the formation of a complex between the gold anion and the protein. dntb.gov.uaepdf.pub |
| ESI-MS | Characterizing reaction adducts | Cucurbit ugr.esuril with 1,4-butanediammonium | Observed a 1:1 complex, demonstrating the utility for supramolecular chemistry. researchgate.net |
Circular Dichroism (CD) and Linear Dichroism (LD) Studies (Methodological Focus)
Circular Dichroism (CD) and Linear Dichroism (LD) are spectroscopic techniques that measure the differential absorption of polarized light. researchgate.net CD spectroscopy measures the difference in absorption between left and right circularly polarized light and is used to study chiral molecules and their secondary structure. researchgate.net LD, on the other hand, measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis, providing information about the orientation of molecules or parts of molecules within a sample. researchgate.net
These methods are powerful for studying the structure and interactions of molecules in solution. researchgate.net CD spectroscopy is widely applied to biological systems like proteins and nucleic acids to determine their secondary structure. researchgate.net In the context of gold complexes, electronic circular dichroism (ECD) calculations have been used to correlate the supramolecular geometry of chiral gold-containing assemblies with their observed CD activity. acs.org While direct CD or LD studies on the achiral [Au(CN)₄]⁻ anion itself are not common, these techniques are highly valuable when the anion is incorporated into a chiral supramolecular system or binds to a chiral biomolecule like a protein. For instance, the reaction of tetracyanoaurate(III) with β-lactoglobulin was investigated, and CD spectroscopy is a standard method for analyzing structural changes in such proteins upon ligand binding. dntb.gov.uaepdf.pub The focus of these studies is often methodological, demonstrating how the techniques can provide structural and kinetic information that is not accessible through other means. researchgate.net
Theoretical and Computational Chemistry of Tetracyanidoaurate Iii Complexes
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are central to understanding the bonding, stability, and reactivity of the [Au(CN)₄]⁻ ion. These calculations solve the electronic Schrödinger equation to yield information about molecular orbitals, electron density distribution, and geometric parameters.
Density Functional Theory (DFT) has become a workhorse in the computational study of gold complexes due to its favorable balance of accuracy and computational cost. For the tetracyanidoaurate(III) ion, DFT studies are instrumental in characterizing its key molecular properties.
DFT calculations have been successfully used to predict the geometric structure of the [Au(CN)₄]⁻ anion, which possesses a square planar geometry (D₄ₕ symmetry). acs.org Theoretical studies exploring its assembly with other metal complexes have reported Au–C bond lengths in the range of 1.976–2.019 Å, which are in good agreement with experimental data from X-ray crystallography. rsc.org In studies of its adsorption on gold surfaces, DFT calculations indicated that the complex may distort slightly from its ideal D₄ₕ symmetry to maximize its bonding with the surface. acs.org
Table 1: Selected Computationally Determined Bond Distances for Tetracyanidoaurate(III) and Related Complexes
| Complex System | Interaction | Method | Calculated Distance (Å) | Source |
| [Ag₂(pyNP)₂Au(CN)₄]⁺ | Au–C | DFT | 1.955(14)–2.010(14) | rsc.org |
| [Zn(pyNP)Cl]₂[Au(CN)₄]₂ | Au–C | DFT | 1.976(8)–2.018(8) | rsc.org |
| [Zn(pyNP)Br]₂[Au(CN)₄]₂ | Au–C | DFT | 1.991(7)–2.019(7) | rsc.org |
For achieving the highest accuracy, particularly for electronic properties and reaction energetics, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is often approximated in DFT. uchile.clacs.org The CCSD(T) method, in particular, is often referred to as the "gold standard" in computational chemistry for its high accuracy with single-reference systems. acs.org
While computationally demanding, high-accuracy ab initio calculations have been applied to gold-containing systems to provide benchmark data. For instance, MP2 calculations have been used to investigate the ground and excited states of gold(I) cyanide oligomers, accurately predicting bond distances and vibrational frequencies. researchgate.net For gold(III) complexes, advanced methods like ab initio spin-orbit CASPT2 have been used to analyze electronic excitation spectra, demonstrating the capability of these methods to handle the complex interplay of relativistic and electron correlation effects in heavy metal systems. rikkyo.ac.jprikkyo.ac.jp Although specific high-accuracy ab initio studies focusing solely on the isolated [Au(CN)₄]⁻ anion are not widespread in the literature, these related studies underscore the importance and applicability of such methods for obtaining a precise understanding of its electronic structure.
Density Functional Theory (DFT) Studies for Molecular Properties
Modeling of Intermolecular and Inter-anion Interactions
The tetracyanidoaurate(III) anion is a versatile building block in supramolecular chemistry, capable of forming extended structures through various non-covalent interactions. Computational modeling is essential for analyzing and quantifying these weak, yet structurally determinative, forces.
Coinage bonding is a type of non-covalent interaction where a Group 11 metal complex acts as an electron acceptor. rsc.org The [Au(CN)₄]⁻ anion, despite its negative charge, can participate in such interactions, particularly through the nitrogen atoms of the cyanide ligands. Computational studies have been vital in characterizing these bonds.
In coordination polymers, weak intermolecular Au···N(cyano) interactions have been identified, with distances around 3.0 Å, which help to assemble molecular units into 1-D zigzag chains or 2-D arrays. acs.orgnih.gov Theoretical investigations of heterobimetallic assemblies containing [Au(CN)₄]⁻ and silver or zinc complexes have provided a detailed understanding of the forces at play. rsc.org Using tools like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Energy Decomposition Analysis (EDA), researchers have shown that these Au···N, Ag···N, and Zn···N interactions are stabilized by a combination of electrostatic and dispersion forces. rsc.org Furthermore, computational studies have been used to explore the possibility of attractive Au(III)···Au(III) metallophilic interactions between gold cations, finding an intermolecular contact as short as 3.495 Å in one case. rsc.org
Table 2: Examples of Intermolecular Coinage and Related Interactions Involving Tetracyanidoaurate(III)
| System | Interaction Type | Method | Distance (Å) | Source |
| Cu(dien)[Au(CN)₄]₂ | Au···N(cyano) | X-ray Diffraction | 3.002(14) | acs.orgnih.gov |
| Cu(en)₂[Au(CN)₄]₂ | Au···N(cyano) | X-ray Diffraction | 3.035(8) | acs.orgnih.gov |
| [Ag₂(pyNP)₂Au(CN)₄]⁺ | Ag···N(cyano) | X-ray Diffraction | 2.250(10)–2.852(16) | rsc.org |
| Cyclometalated Au(III) Cation Dimer | Au(III)···Au(III) | X-ray Diffraction | 3.495 | rsc.org |
In the solid state, especially in hydrated salts or salts with protic cations, hydrogen bonding plays a critical role in defining the crystal architecture. Computational methods provide quantitative insights into these networks. The nitrogen atoms of the cyanide ligands in [Au(CN)₄]⁻ are effective hydrogen bond acceptors.
Analysis of Coinage Bonding Interactions (e.g., Au···N, Au···Ag, Au···Zn)
Simulation of Spectroscopic Data and Property Prediction
A key application of computational chemistry is the simulation of spectra, which aids in the interpretation of experimental data and the prediction of molecular properties.
Furthermore, computational models have been developed to predict the magnetic properties of materials containing the [Au(CN)₄]⁻ anion. In heterometallic chain compounds where [Au(CN)₄]⁻ links paramagnetic Ru₂(RCOO)₄⁺ units, theoretical models have been used to simulate the temperature dependence of the magnetic susceptibility. mdpi.com These simulations allowed for the quantification of very weak antiferromagnetic interactions transmitted through the tetracyanidoaurate(III) linker. mdpi.com
Theoretical Prediction and Validation of Reaction Mechanisms and Pathways
The study of reaction mechanisms involving the tetracyanidoaurate(III) complex, [Au(CN)₄]⁻, is crucial for understanding its behavior in various chemical and biological environments. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting reaction pathways, characterizing transition states, and calculating energy barriers. These theoretical predictions, when validated by experimental results, provide a comprehensive understanding of the complex's reactivity.
A significant reaction pathway for tetracyanidoaurate(III) is its reduction by biological thiols, such as glutathione (B108866) (GSH). researchgate.netnih.gov This process is particularly relevant in biological systems where it may be a key step in the metabolism of gold-based compounds. nih.gov Experimental investigations using techniques like UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) have been pivotal in validating the proposed mechanisms. researchgate.net
Redox Reaction with Glutathione
The reduction of [Au(CN)₄]⁻ by glutathione is a complex, pH-dependent process that ultimately yields the gold(I) species, dicyanidoaurate(I) or [Au(CN)₂]⁻. researchgate.netnih.gov Experimental studies have shown that this reaction does not occur in a single step but proceeds through at least two distinct intermediates. researchgate.net
The generally accepted pathway, validated by spectroscopic and spectrometric evidence, can be summarized as follows:
Initial Attack and Ligand Substitution: The reaction is initiated by the nucleophilic attack of the thiolate group of glutathione on the gold(III) center of the [Au(CN)₄]⁻ complex. This leads to the substitution of one or more cyanide ligands.
Formation of Intermediates: The reaction proceeds through the formation of transient gold(III)-thiolate intermediates. researchgate.net
Reductive Elimination: The gold(III) center is subsequently reduced to gold(I). This step involves the formation of oxidized glutathione (GSSG).
Final Product: The stable gold(I) complex, [Au(CN)₂]⁻, is formed as the final gold-containing product. researchgate.netnih.gov
While detailed computational studies with specific energy profiles for this exact reaction are not extensively documented in the literature, the mechanism is consistent with theoretical principles of gold chemistry. DFT calculations on related gold(III) and gold(I) complexes have provided significant insights into their reactivity with sulfur-containing biomolecules, supporting the feasibility of such pathways. mdpi.com For instance, computational analyses of other Au(III) complexes confirm their propensity to undergo reduction in the presence of biological thiols.
Formation of Tetracyanidoaurate(III)
Theoretical principles also help explain the formation of [Au(CN)₄]⁻. Experimental studies show that the reaction of gold(III) complexes like tetrachloroaurate(III), [AuCl₄]⁻, with hydrogen cyanide (HCN) in aqueous solution leads directly to the formation of [Au(CN)₄]⁻. researchgate.netnih.gov Interestingly, the mixed-ligand intermediates, such as [Au(CN)ₓCl₄₋ₓ]⁻, are generally not detected. researchgate.net This observation is attributed to the strong cis- and trans- accelerating effects of the cyanide ligands. Once the first one or two cyanide ligands coordinate to the gold center, they electronically facilitate the rapid substitution of the remaining chloride ligands, leading to the thermodynamically stable [Au(CN)₄]⁻ product.
The table below summarizes the key species involved in the primary validated reaction pathway of tetracyanidoaurate(III).
| Reactant/Intermediate/Product | Chemical Formula | Role in Pathway |
| Tetracyanidoaurate(III) | [Au(CN)₄]⁻ | Initial Reactant |
| Glutathione (reduced) | GSH | Reducing Agent |
| Gold(III)-thiolate intermediate | [Au(CN)₃(GS)-H]²⁻ (example) | Transient Species |
| Dicyanidoaurate(I) | [Au(CN)₂]⁻ | Final Gold Product |
| Glutathione (oxidized) | GSSG | Final Byproduct |
Table 1: Key species in the reduction of tetracyanidoaurate(III) by glutathione.
Computational studies on other systems have demonstrated a strong correlation between theoretically calculated activation free energies (ΔG‡DFT) and experimentally determined values, validating the use of DFT to predict reactivity. acs.org For thiol addition reactions, the addition of the thiolate anion is often the rate-determining step. acs.org The application of these computational methodologies provides a framework for predicting the reaction mechanisms of [Au(CN)₄]⁻, even when direct experimental observation of transient species is challenging.
Advanced Functional Applications of Tetracyanidoaurate Iii Materials
Catalytic Applications
While gold catalysis has seen a remarkable surge, the application of well-defined gold(III) complexes, including those containing cyanide ligands, has been historically less explored compared to their gold(I) counterparts. uea.ac.uk However, recent research has begun to illuminate their potential as active species or catalyst precursors in a variety of organic transformations. uea.ac.ukacs.org
Homogeneous Catalysis by Gold(III) Cyanide Complexes
Gold(III) cyanide complexes are recognized as viable participants in homogeneous catalysis. uea.ac.uk Although in many reactions initiated with gold(III) precursors the exact nature of the active catalytic species remains a subject of investigation, specific instances of catalysis by gold(III) cyanide complexes have been documented. uea.ac.uk These complexes are typically square planar, 16-electron species. encyclopedia.pub
A notable example involves the thermal induction of cyanide coupling. Research has demonstrated that heating trans-dicyano-aryl-phosphinegold(III) complexes, such as trans-Au(CN)₂(C₆H₅₋ₙFₙ)(PPh₃), can trigger a coupling reaction. This process is influenced by the electronic properties of the aryl substituents, with electron-withdrawing groups retarding the reaction. uea.ac.uk Such studies are crucial for understanding the fundamental reaction pathways, like reductive elimination, from gold(III) centers, which is a key step in many catalytic cycles. uea.ac.uknih.gov The development of catalysts from recovered materials, including gold(III) complexes, for reactions like the cyclization of propargylic amides and condensation reactions, further underscores the expanding role of these compounds in sustainable chemistry. acs.orgnih.gov
Table 1: Examples of Homogeneous Catalysis with Gold(III) Complexes
| Catalyst Precursor/Complex | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| trans-Au(CN)₂(C₆H₅₋ₙFₙ)(PPh₃) | Cyanide-Aryl Coupling | Reductive elimination can be thermally induced; retarded by electron-withdrawing groups. | uea.ac.uk |
| Recovered Au(III) Complexes | Cyclization of propargylic amides | WEEE-derived gold complexes show impressive catalytic activity. | acs.orgnih.gov |
Photoredox Catalysis
The field of photoredox catalysis leverages the ability of a photocatalyst to initiate single-electron transfer processes upon light absorption, generating radical species for synthetic transformations. youtube.com Cyanometalates, as a class, have been shown to be competent as photoredox catalysts. wikiwand.comwikipedia.org The tetracyanidoaurate(III) ion, [Au(CN)₄]⁻, possesses redox activity, as demonstrated in its reaction with biological thiols like glutathione (B108866). researchgate.net
While the direct and extensive application of tetracyanidoaurate(III) itself as a primary photocatalyst is an emerging area, its involvement in photo-induced processes is plausible. The fundamental principles of photoredox catalysis involve the generation of an excited state of the catalyst that can engage in either oxidative or reductive quenching cycles. youtube.com The stability and redox potential of the [Au(CN)₄]⁻ anion could allow it to participate in such electron transfer events, potentially mediating reactions or influencing the catalytic cycle of another primary photocatalyst. Further research is needed to fully characterize and exploit the potential of gold(III) cyanide complexes in dedicated photoredox catalytic systems.
Regioselective Organic Transformations (e.g., Bis-Oxycyclization)
Gold catalysts, both Au(I) and Au(III), are renowned for their ability to activate alkynes toward nucleophilic attack, enabling a wide range of regioselective organic transformations. nih.gov These reactions are pivotal in synthetic chemistry as they allow for the construction of complex molecular architectures with high precision. acs.org
One significant transformation is the oxycyclization of alkynols to form oxygen-containing heterocycles. nih.govacs.org While many examples in the literature employ gold(I) catalysts, gold(III) species also effectively catalyze such reactions. encyclopedia.pub For instance, gold(I)-catalyzed tandem reactions involving the intramolecular hydroalkoxylation of terminal alkynes in bis-homopropargylic alcohols lead to the formation of bicyclic acetals. nih.gov A related process, the bis-oxycyclization of alkynic acetonides, has also been reported. acs.org
The ability to switch regioselectivity is a hallmark of sophisticated catalytic systems, and gold catalysis has been instrumental in this regard. rsc.org By carefully selecting the gold catalyst and reaction conditions, chemists can direct a reaction towards a specific constitutional isomer. Although specific examples highlighting the [Au(CN)₄]⁻ anion in bis-oxycyclization are not prevalent, the established catalytic activity of gold(III) in related regioselective transformations suggests that tuning the ligand environment, including the use of cyanide ligands, could be a viable strategy for controlling the outcome of such reactions. rsc.org
Photophysical Properties and Luminescence
The study of the interaction of light with tetracyanidoaurate(III) materials has unveiled intriguing photophysical properties, leading to the development of novel luminescent materials.
Emission Behavior and Luminescent Materials
Gold(III) cyanide complexes can exhibit strong luminescence, a property that is highly sensitive to the molecular structure and environment. uzh.ch A series of monocyclometalated gold(III) dicyanide complexes, [(C^N)Au(CN)₂], have been synthesized and studied extensively. uzh.ch These complexes display long-lived emission in various media, including solutions, solid-state films, and at low temperatures (77 K). uzh.ch
The emission color and efficiency are strongly influenced by the nature of the cyclometalating ligand, rather than the cyanide ligands themselves. uzh.ch This allows for the tuning of emission from green to blue by modifying the (C^N) ligand. uzh.ch Detailed photophysical investigations, supported by theoretical calculations, indicate that the emission originates from a metal-perturbed intraligand triplet (³IL) excited state, localized on the cyclometalating ligand. uzh.ch The high stability and tunable emission of these gold(III) cyanide complexes make them promising candidates for applications in organic light-emitting devices (OLEDs). uzh.ch In contrast, some related complexes, such as [(N^N)Au(CN)₂], are non-emissive, highlighting the critical role that ligand orbital energy levels play in achieving luminescence. uzh.ch
Table 2: Photophysical Data for Selected [(C^N)Au(CN)₂] Complexes
| Complex (C^N ligand) | Emission Max (nm) in CH₂Cl₂ | Quantum Yield (Φ) in CH₂Cl₂ | Lifetime (τ) in CH₂Cl₂ (μs) | Reference |
|---|---|---|---|---|
| 1 (2-phenylpyridine) | 478, 509 | 0.08 | 1.8 | uzh.ch |
| 2 (2-(p-tolyl)pyridine) | 480, 511 | 0.11 | 2.5 | uzh.ch |
| 3 (2-(2-thienyl)-pyridine) | 525, 560 | 0.03 | 0.5 | uzh.ch |
Vapochromism in Supramolecular Structures
Vapochromism is a phenomenon where a material changes color or luminescence upon exposure to the vapor of a chemical substance. researchgate.net This property is of great interest for the development of chemical sensors. While vapochromic behavior is well-documented for coordination polymers containing the linear dicyanoaurate(I), [Au(CN)₂]⁻, anion mdpi.comresearchgate.net, the square-planar tetracyanidoaurate(III), [Au(CN)₄]⁻, anion also serves as a critical building block for creating porous, multidimensional supramolecular structures. researchgate.net
In these materials, the vapochromic response is typically triggered by the interaction of vapor molecules with the metal centers or by the alteration of intermolecular interactions, such as metal-metal (aurophilic) bonds, within the crystal lattice. researchgate.netmdpi.com The absorption of solvent or vapor molecules can bind to accessible metal coordination sites, altering the electronic environment and, consequently, the visible absorption and emission spectra. researchgate.net For instance, in some copper-gold(I) cyanide networks, reversible solvent exchange at copper(II) centers, facilitated by flexible coordination and network-stabilizing gold-gold interactions, leads to the vapochromic effect. researchgate.net
Cyano-bridged polymeric frameworks constructed from [Au(CN)₄]⁻ have been explored for their potential as hosts for smaller molecules, functioning as molecular sieves or sensors. researchgate.net The ability of these frameworks to interact with guest molecules is the foundation for potential vapochromic behavior. The structural changes induced by the guest molecules within the pores of a [Au(CN)₄]⁻-based supramolecular assembly could modulate the photophysical properties, leading to a detectable colorimetric or luminescent response.
Chemical Reactivity and Mechanistic Investigations
Redox Chemistry of Tetracyanidoaurate(III)
The redox behavior of tetracyanidoaurate(III) is central to its chemical identity, governing its transformations between the Au(III) and Au(I) oxidation states. This chemistry is particularly relevant in biological contexts, where the complex can interact with endogenous reducing and oxidizing agents.
The reduction of tetracyanidoaurate(III) by biological thiols, such as the tripeptide glutathione (B108866) (GSH), is a complex, pH-dependent process that has been studied using techniques like UV-Vis spectroscopy, ¹³C NMR, and electrospray ionization mass spectrometry (ESI-MS). wikipedia.orgnih.govresearchgate.net Investigations at a physiological pH of 7.4 reveal that the reduction of [Au(CN)₄]⁻ to dicyanidoaurate(I), [Au(CN)₂]⁻, is not a single-step event but proceeds through the formation of at least two distinct intermediates. nih.govresearchgate.netresearchgate.net
Upon interaction with glutathione, a stepwise substitution of cyanide ligands by the thiolate group of glutathione occurs, forming mixed-ligand gold(III) intermediates. researchgate.netnih.gov These transient species have been identified as [Au(CN)₃(GS)]⁻ and [Au(CN)₂(SG)₂]⁻, where 'GS' represents the glutathionato group. researchgate.netnih.gov The reaction ultimately leads to the two-electron reduction of the gold center from Au(III) to Au(I) and the concomitant oxidation of two glutathione molecules to form glutathione disulfide (GSSG). researchgate.net
This reduction pathway is a critical component of a proposed immunogenically generated gold(I)/gold(III) redox cycle in vivo. nih.gov
Table 1: Intermediates in the Reduction of [Au(CN)₄]⁻ by Glutathione
| Intermediate Species | Description |
|---|---|
| [Au(CN)₃(GS)]⁻ | A tricyanido-monoglutathionato-aurate(III) complex formed by the initial substitution of one cyanide ligand. researchgate.netnih.gov |
While often studied for its reduction, tetracyanidoaurate(III) is also involved in oxidative processes and can undergo reductive elimination. Reductive elimination is the microscopic reverse of oxidative addition and involves the formation of a new covalent bond between two ligands as they are eliminated from the metal center, resulting in a decrease in the metal's oxidation state. libretexts.orgwikipedia.org For d⁸ metals like Au(III), this is a common reaction pathway. wikipedia.org
In the case of [Au(CN)₄]⁻, the complex can reductively eliminate cyanogen, (CN)₂, a process that results in the formation of the gold(I) species, [Au(CN)₂]⁻. researchgate.net This reaction involves a two-electron change at the single gold center. wikipedia.org
[Au(CN)₄]⁻ → [Au(CN)₂]⁻ + (CN)₂
Conversely, the formation of tetracyanidoaurate(III) can occur via oxidative pathways. For instance, the gold(I) metabolite [Au(CN)₂]⁻ can be oxidized by biologically relevant oxidants, such as hypochlorite (B82951) (OCl⁻) generated by immune cells, to form gold(III) species. nih.govnih.gov Subsequent cyanation of these gold(III) products leads to the formation of [Au(CN)₄]⁻. nih.govresearchgate.net Studies have also shown that gold(III) can induce the oxidation of sulfur-containing amino acids, such as the oxidation of a methionine residue to its corresponding sulfoxide. researchgate.net
Reduction Pathways and Intermediate Formation (e.g., by Glutathione)
Ligand Exchange Dynamics
Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of the metal center. solubilityofthings.com The kinetics (rate) and thermodynamics (stability) of these exchanges are fundamental to understanding the complex's behavior in solution. libretexts.orglibretexts.org
The tetracyanidoaurate(III) complex is thermodynamically stable, but its ligands can be subject to exchange. The kinetics of the formation of [Au(CN)₄]⁻ are notably rapid. Studies show that the reaction of tetrachloroaurate(III), [AuCl₄]⁻, or mixed-halide complexes like trans-[Au(CN)₂X₂]⁻ (where X = Cl, Br) with hydrogen cyanide (HCN) at pH 7.4 leads directly to the formation of [Au(CN)₄]⁻. nih.gov
Crucially, the anticipated mixed-ligand intermediates, such as [Au(CN)ₓX₄₋ₓ]⁻, are not detected during this process. nih.gov This rapid, stepwise substitution is attributed to the strong cis- and trans-accelerating effects of the cyanide ligands already present in the coordination sphere. nih.gov A ligand's trans effect influences the rate of substitution of the ligand positioned opposite to it, and the cyanide ion is known to have a strong trans effect. This kinetic lability contrasts with the thermodynamic stability of the final [Au(CN)₄]⁻ product.
Table 2: Kinetic Aspects of [Au(CN)₄]⁻ Formation
| Precursor Complex | Reactant | Observation | Attributed Cause |
|---|---|---|---|
| [AuCl₄]⁻ | HCN | Rapid formation of [Au(CN)₄]⁻ | Strong accelerating effect of cyanide ligands. nih.gov |
N-Centered Reactions of Cyanide Ligands
The cyanide ligand (CN⁻) is a classic example of an ambidentate ligand, meaning it possesses two different donor atoms and can bind to a metal center through either its carbon atom (forming a cyanide complex) or its nitrogen atom (forming an isocyanide complex). wikipedia.orgquora.com
M-C≡N (Cyanide) vs. M-N≡C (Isocyanide)
In the vast majority of cyanometallate complexes, including tetracyanidoaurate(III), bonding occurs through the carbon atom. wikipedia.org This preference is generally attributed to the fact that the highest occupied molecular orbital (HOMO) of the cyanide anion has its largest lobe on the carbon atom. However, the nitrogen atom retains a lone pair of electrons and can act as a nucleophile or a coordination site. wikipedia.orgstackexchange.com The formation of isocyanide complexes (also known as isonitrile complexes) often depends on factors such as the hardness or softness of the metal center and the reaction conditions. stackexchange.com While stable gold(III) isocyanide complexes are not common, the ambidentate nature of the cyanide ligand means that N-centered reactions and the potential for linkage isomerism are fundamental aspects of its chemistry. quora.com Distinguishing between cyanide and isocyanide isomers can be accomplished spectroscopically, as isocyanide complexes typically exhibit a lower C≡N stretching frequency in their infrared spectra compared to their cyanide counterparts. nih.gov
Protonation Effects and Solvatochromism
The stability and reactivity of the tetracyanoaurate(III) complex are subject to protonation effects, particularly in acidic conditions. Under acidic conditions, the cyanide ligands can be protonated, leading to the decomposition of the complex. This process can ultimately result in the release of hydrogen cyanide (HCN) and the reduction of Au(III).
Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, has been observed in gold complexes. For instance, a diimine complex of gold with a chelating 3,4-toluenedithiolate (tdt) ligand displays mild solvatochromism. vdoc.pub While specific detailed studies on the solvatochromism of Gold(3+);tetracyanide are not extensively documented in the provided results, the reactivity of related gold complexes can be influenced by the solvent's coordination ability. For example, the reaction of an Au(I)-Ag(I) complex with acetonitrile, a coordinating solvent, leads to a new complex, whereas a non-coordinating solvent like dichloromethane (B109758) results in a different structural arrangement. researchgate.net This suggests that the solvent environment can play a crucial role in the reaction pathways and stability of gold cyanide complexes.
Influence of Environmental Factors on Reactivity (e.g., pH dependence)
The reactivity of this compound is highly dependent on the pH of the solution. The complex is most stable in a neutral to slightly alkaline pH range.
Acidic Conditions (pH < 3): In strongly acidic solutions, the tetracyanoaurate(III) ion undergoes hydrolysis, leading to its decomposition. The primary degradation pathway involves the formation of gold cyanide (AuCN) and hydrogen cyanide (HCN). The half-life of the complex under these conditions is significantly reduced, indicating rapid decomposition. For related gold(III) chloro complexes, reduction to dicyanoaurate(I) is observed in acidic media.
Neutral to Mildly Alkaline Conditions (pH 5-8): The [Au(CN)₄]⁻ ion is relatively stable in this pH range, with a much longer half-life. Some sources suggest an optimal pH range for stability between 6 and 7. cymitquimica.com
Strongly Alkaline Conditions (pH > 10): In highly alkaline environments, the tetracyanoaurate(III) ion can also degrade, forming the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, and free cyanide ions.
The pH is also a critical parameter in the synthesis of potassium tetracyanoaurate, where a pH range of 8–10 is maintained to prevent the decomposition of cyanide ligands.
Table 1: pH-Dependent Stability of Tetracyanoaurate(III)
| pH Range | Dominant Degradation Pathway | Half-Life |
| < 3 | [Au(CN)₄]⁻ → AuCN + HCN | ~2.1 hours |
| 5 - 8 | Stable [Au(CN)₄]⁻ | > 1 week |
| > 10 | [Au(CN)₄]⁻ → [Au(OH)₄]⁻ + CN⁻ | ~48 hours |
This table is based on data from mechanistic studies and stability considerations.
Interactions with Biological Systems Non Clinical Focus
Reactions with Amino Acids and Peptides
The interaction of tetracyanoaurate(III) with amino acids and peptides is a multifaceted process involving ligand displacement, redox reactions, and specific coordination with various residues.
Coordination Modes and Ligand Displacement Mechanisms
The initial step in the interaction between tetracyanoaurate(III) and amino acids or peptides often involves the displacement of one or more cyanide ligands. The square-planar [Au(CN)₄]⁻ complex can undergo substitution reactions where nucleophilic groups from amino acid side chains or the peptide backbone coordinate to the gold(III) center.
Quantum chemical calculations have shown that Au(III) can strongly interact with the backbones, side chains, and terminal ends of amino acids and peptides, forming stable complexes. rsc.org The nitrogen atoms of the peptide backbone and the terminal amino group are potential coordination sites. unibo.it For instance, the reaction can proceed through the substitution of a cyanide ligand by the sulfur atom of methionine or cysteine. unibo.it The coordination environment of the gold center can change, leading to the formation of various adducts. The nature of these interactions is influenced by factors such as pH, which can affect the protonation state of amino acid residues and thereby modulate their binding affinity for Au(III). rsc.org
Mechanistic Studies of Biorelevant Redox Reactions (e.g., with Glutathione)
Tetracyanoaurate(III) is a potent oxidizing agent and readily participates in redox reactions with biologically relevant molecules, particularly those containing thiol groups like the tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine). dntb.gov.ua The interaction between Au(III) complexes and glutathione is a well-documented example of a biorelevant redox reaction. dntb.gov.ua
The mechanism typically involves an initial coordination of the thiol group of the cysteine residue in glutathione to the Au(III) center, followed by an intramolecular electron transfer. This results in the reduction of Au(III) to Au(I) or even metallic gold (Au(0)), and the oxidation of the thiol to a disulfide. In the case of glutathione (GSH), this leads to the formation of glutathione disulfide (GSSG). unibo.itdntb.gov.ua
Studies have shown that cysteine, both as a free amino acid and within peptides like glutathione, is rapidly oxidized by Au(III). unibo.it The process begins with the exchange of an Au(III) ligand with the sulfur atom of the cysteine side chain. unibo.it This redox reactivity is a key feature of the interaction of tetracyanoaurate(III) with biological systems.
Interactions with Specific Amino Acid Residues (e.g., Methionine oxidation)
The reactivity of tetracyanoaurate(III) varies significantly with different amino acid side chains. Sulfur-containing amino acids are particularly reactive.
Methionine: The interaction with methionine also initiates with the substitution of a cyanide ligand by the sulfur atom of the methionine side chain. unibo.it This coordination is followed by a redox reaction where Au(III) is reduced, and the methionine is oxidized. researchgate.net
Cysteine: Cysteine is readily oxidized by Au(III) to form cystine, with the concomitant reduction of Au(III) to Au(I). unibo.it This reaction is initiated by the binding of the sulfur atom of the cysteine side chain to the gold center. unibo.it
Other Residues: Beyond sulfur-containing amino acids, Au(III) shows a strong affinity for selenocysteine, histidine, and negatively charged residues like glutamate (B1630785) and aspartate. rsc.org Aromatic residues such as tyrosine and tryptophan also exhibit strong interactions with Au(III). rsc.org Interestingly, with tryptophan, Au(III) preferentially interacts with the nucleophilic carbon atoms of the indole (B1671886) ring. unibo.it
The following table summarizes the interaction tendencies of Au(III) with various amino acid side chains based on calculated interaction energies.
| Amino Acid Residue | Interaction Tendency with Au(III) |
| Selenocysteine | Very High |
| Cysteine | High |
| Histidine | High |
| Glutamate | High |
| Aspartate | High |
| Tryptophan | High |
| Tyrosine | High |
| Methionine | Moderate |
| Lysine | Moderate |
This table is based on qualitative descriptions from computational studies. rsc.orgunibo.it
Investigations of Protein Interactions
The reactivity of tetracyanoaurate(III) with individual amino acids translates to complex interactions with larger protein structures.
Binding to Protein Sites and Structural Characterization of Adducts
Tetracyanoaurate(III) has been shown to target proteins rather than DNA, a characteristic that distinguishes it from other metal complexes like those of platinum(II). rsc.orgunibo.it The binding of [Au(CN)₄]⁻ to proteins can occur at various sites, with a preference for residues with high affinity for Au(III), such as cysteine and histidine. epdf.pub
For example, the reaction of tetracyanoaurate(III) with β-lactoglobulin has been studied. epdf.pub However, attempts to characterize the resulting adducts by X-ray crystallography were challenging as the crystals treated with [Au(CN)₄]⁻ were not isomorphous with the native protein crystals. epdf.pub This suggests that the binding of the gold complex induces significant conformational changes in the protein structure.
The formation of adducts can involve both coordination to specific residues and redox reactions, leading to the reduction of Au(III) and potential cross-linking of protein chains through disulfide bond formation. The detailed structural characterization of these protein-tetracyanoaurate(III) adducts remains an active area of research.
Future Directions and Emerging Research Areas
Rational Design of Next-Generation Tetracyanidoaurate(III) Materials
A significant future direction lies in the rational design and synthesis of advanced materials incorporating the tetracyanidoaurate(III) unit. Researchers are moving beyond simple salts to construct complex, multidimensional structures with predictable and tunable properties. A key strategy involves using [Au(CN)₄]⁻ as a metalloligand or building block to connect other metal centers, creating heterometallic coordination polymers.
Recent studies have successfully synthesized one-dimensional (1D) polymeric chains by linking tetrakis(μ-carboxylato)diruthenium(II,III) units, [Ru₂(RCOO)₄]⁺, with [Au(CN)₄]⁻ anions. mdpi.com These compounds, with the general formula [Ru₂(RCOO)₄Au(CN)₄]n, demonstrate how the choice of the carboxylate ligand (R) can precisely control the final architecture. mdpi.com For instance, using smaller carboxylates like acetate (B1210297) (R = CH₃) or bulky ones like pivalate (B1233124) (R = t-C₄H₉) results in a "wave-like" chain structure where the [Au(CN)₄]⁻ unit adopts a trans-bridging mode. mdpi.com In contrast, propionate (B1217596) (R = C₂H₅) and isobutyrate (R = i-C₃H₇) linkers lead to a "zig-zag" chain with a cis-bridging geometry. mdpi.comidsi.md This structural control directly influences the material's properties, such as magnetic susceptibility and gas adsorption. mdpi.com The magnetic interaction between the ruthenium units through the tetracyanidoaurate(III) linker was found to be very weak and antiferromagnetic. mdpi.com
Future work will likely focus on expanding the library of linking units beyond diruthenium complexes to include other transition metals and lanthanides, aiming to create materials with enhanced magnetic, optical, or electronic properties. The use of computational methods like Density Functional Theory (DFT) is becoming indispensable for understanding the non-covalent interactions, such as Au···N coinage bonds and π-stacking, that stabilize these supramolecular assemblies and for predicting the properties of yet-to-be-synthesized materials. researchgate.net
| Carboxylate Ligand (R) in [Ru₂(RCOO)₄Au(CN)₄]n | Resulting Bridging Mode | Magnetic Coupling (zJ) |
| Acetate (CH₃) | trans | -0.10 cm⁻¹ |
| Propionate (C₂H₅) | cis | -0.10 cm⁻¹ |
| Isobutyrate (i-C₃H₇) | cis | -0.10 cm⁻¹ |
| Pivalate (t-C₄H₉) | trans | -0.15 cm⁻¹ |
| This table summarizes the structural and magnetic data for heterometallic polymers synthesized with tetracyanidoaurate(III), based on findings from mdpi.com. |
Advanced Spectroscopic Techniques for In Situ and Time-Resolved Studies
To fully understand the reaction mechanisms and dynamic behavior of tetracyanidoaurate(III), researchers are increasingly turning to advanced spectroscopic techniques capable of in situ and time-resolved measurements. While traditional spectroscopic methods provide valuable data on stable species, they often miss the transient intermediates and dynamic structural changes that are critical to processes like catalysis and biological interactions. frontiersin.org
Time-resolved vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) and Raman, are powerful tools for capturing these fleeting moments. frontiersin.org For example, in situ Polarization Modulated Infrared Reflection Absorption Spectroscopy (PM-IRRAS) has been used to study the gold/cyanide interface, identifying linearly adsorbed cyanide species and the formation of the Au(CN)₂⁻ complex at different electrode potentials. dtic.mil Similar time-resolved approaches can be applied to [Au(CN)₄]⁻ to monitor its adsorption, reduction, and ligand exchange reactions at surfaces in real time.
Another promising technique is in situ X-ray Absorption Fine Structure (XAFS) spectroscopy. This method can provide detailed information about the local coordination environment and oxidation state of the gold center during a reaction. acs.org It has been successfully used to clarify the initial nucleation of gold nanoparticles from the reduction of AuCl₄⁻, revealing the formation of intermediate dimer species. acs.org Applying continuous-flow XAFS to reactions involving [Au(CN)₄]⁻ could provide unprecedented insight into the formation of catalytic intermediates or the pathways of its biological transformations.
| Spectroscopic Technique | Information Gained | Potential Application for [Au(CN)₄]⁻ |
| Time-Resolved FT-IRRAS | Vibrational modes of surface species, reaction kinetics. frontiersin.orgdtic.mil | Monitoring ligand exchange and redox processes at electrode or nanoparticle surfaces. |
| In Situ X-ray Absorption (XAFS) | Oxidation state, coordination number, bond distances. researchgate.netacs.org | Elucidating the structure of transient intermediates in catalytic cycles or biological reduction. |
| ESI-Mass Spectrometry | Identification of species and intermediates in solution. researchgate.net | Detecting products of self-assembly or reaction with biomolecules like GSH. nih.gov |
| UV-Vis Spectroscopy | Electronic transitions, particle size evolution. researchgate.netresearchgate.net | Tracking the progress of redox reactions and nanoparticle formation in real-time. researchgate.net |
| This table highlights advanced spectroscopic methods and their potential for providing deeper insights into the chemistry of tetracyanidoaurate(III). |
Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity
The redox chemistry of gold, particularly the Au(III)/Au(I) couple, makes its complexes intriguing candidates for catalysis. wikipedia.org While much research has focused on other gold(III) precursors like AuCl₃, the unique electronic properties of the tetracyanidoaurate(III) complex suggest untapped potential. chemrxiv.orgresearchgate.netresearchgate.net Future research is aimed at developing novel catalytic systems that leverage [Au(CN)₄]⁻ for a range of organic transformations.
One emerging area is photocatalysis. Research has shown that gold-cyanide complexes can be decomposed photocatalytically using TiO₂ to recover metallic gold, a process that involves the reduction of the gold center. d-nb.info This principle could be inverted and expanded to design new photocatalytic systems where [Au(CN)₄]⁻, or materials derived from it, acts as the catalyst for light-driven organic reactions. The goal would be to harness the energy of light to drive challenging chemical transformations with high efficiency and selectivity.
Furthermore, the concept of cooperative catalysis, where a co-catalyst enhances the activity of the primary gold catalyst, is a promising strategy. chemrxiv.orgresearchgate.net Systems employing AuCl₃ with a nitrile co-catalyst have shown excellent results in glycosylation reactions. researchgate.net Future investigations could explore whether tetracyanidoaurate(III) can participate in similar synergistic catalytic cycles, potentially offering different reactivity profiles or improved stability. The design of multifunctional heterometallic polymers containing the [Au(CN)₄]⁻ unit, as discussed in section 9.1, could also lead to robust and recyclable catalysts with active sites that are precisely engineered for specific reactions.
Deeper Understanding of Bioinorganic Pathways and Reactivity in Complex Biological Milieus
The interaction of gold complexes with biological systems is a field of intense study, primarily driven by their potential as therapeutic agents. nih.govresearchgate.net Tetracyanidoaurate(III) has been noted for its potential anticancer activity, and a key area of future research is to unravel the precise molecular mechanisms behind its biological effects. nih.govnih.gov
A central theme in the bioinorganic chemistry of gold(III) is its reduction to gold(I) by endogenous biomolecules, which is often considered a crucial activation step. nih.gov The tripeptide glutathione (B108866) (GSH), a major cellular antioxidant, is believed to play a significant role in this process. nih.gov Electrospray ionization-mass spectrometry studies have shown that the dicyanidoaurate(I) anion, [Au(CN)₂]⁻, can be oxidized to Au(III) species like [Au(CN)₄]⁻, which are then subsequently reduced by GSH. nih.gov Elucidating the full reaction pathway, including the structure of the Au(III)-GSH intermediates, is a critical goal that will require a combination of advanced spectroscopic and computational methods.
Future research will focus on understanding how [Au(CN)₄]⁻ interacts with other biological targets, such as proteins and enzymes, and how these interactions disrupt cellular processes in cancer cells. researchgate.net Investigating its behavior in complex cellular environments, including its uptake, distribution, and metabolism, will be essential for designing more effective and selective gold-based drugs with fewer side effects. This involves moving from simple in vitro experiments to more complex cell culture and in vivo models.
| Biological Interacting Partner | Proposed Interaction with Gold Cyanide Species | Potential Outcome |
| Glutathione (GSH) | Reduction of [Au(CN)₄]⁻. nih.gov | Formation of Au(I) species and intermediates like [Au(CN)₃(GS)-H]²⁻. nih.gov |
| Hypochlorite (B82951) (ClO⁻) | Oxidation of [Au(CN)₂]⁻. nih.gov | Generation of Au(III) species, such as [Au(CN)₄]⁻. nih.gov |
| Proteins/Enzymes | Binding to sulfur-containing residues (e.g., cysteine). nih.gov | Alteration of protein function, enzyme inhibition. researchgate.net |
| This table outlines key bioinorganic interactions involving gold cyanide complexes, providing a basis for future mechanistic studies, based on findings from nih.govresearchgate.netnih.gov. |
Environmental Relevance and Transformations (e.g., fate and speciation)
From an environmental perspective, the fate and transformation of tetracyanidoaurate(III) and related gold-cyanide complexes are of significant concern, particularly in the context of gold mining. usgs.gov Cyanidation is the primary process for gold extraction, which results in waste solutions and tailings containing various cyanide species. usgs.govresearchgate.net While free cyanide (HCN and CN⁻) is acutely toxic, it can be attenuated through natural processes like volatilization. usgs.gov However, strong and stable metal-cyanide complexes, including those of gold, iron, and cobalt, are more persistent in the environment. usgs.govacs.org
Future research must focus on understanding the long-term fate and speciation of these complexes in soil and water systems. A critical aspect is determining the conditions under which these stable complexes can dissociate and release free cyanide. researchgate.net Factors such as pH, microbial activity, and exposure to sunlight can all play a role in the transformation of cyanometallates. researchgate.net For example, sunlight can catalyze the dissociation of strong iron and cobalt cyanocomplexes, releasing free cyanide that can then be dispersed. usgs.govacs.org
Analyses of effluents from gold leach operations have shown that total cyanide concentrations often greatly exceed weak acid-dissociable (WAD) cyanide, indicating that the majority of the cyanide is locked in strong complexes. acs.org Identifying these persistent species is crucial for developing effective remediation strategies. Interestingly, studies have implicated cobalt-cyanide complexes as a major source of cyanide persistence, a finding that suggests more research is needed on the behavior of all stable cyanometallates, including tetracyanidoaurate(III), in mining wastes. acs.org Improved analytical methods and predictive modeling will be essential to accurately assess the environmental risks and to design safer and more sustainable mining practices. ijlera.com
| Cyanide Species in Mining Effluents | Relative Stability | Environmental Significance |
| Free Cyanide (CN⁻, HCN) | Low | Acutely toxic but can be attenuated by volatilization. usgs.govresearchgate.net |
| Weak Acid Dissociable (WAD) Complexes (e.g., Cu, Zn) | Moderate | Can dissociate under mildly acidic conditions to release free cyanide. nih.govijlera.com |
| Strong Complexes (e.g., Fe, Co, Au) | High | Environmentally persistent; can act as a long-term source of cyanide release upon dissociation (e.g., via photolysis). usgs.govacs.org |
| This table categorizes cyanide species found in environmental contexts based on their stability and relevance, according to information from nih.govusgs.govresearchgate.netacs.orgijlera.com. |
Q & A
Q. What methodologies evaluate gold(III) tetracyanide’s potential in targeted drug delivery?
- Methodological Answer :
- Ligand Conjugation : Attach folate/PEG ligands via carbodiimide chemistry; confirm using ¹H NMR and MALDI-TOF.
- Release Kinetics : Use dialysis membranes (10 kDa) in PBS (pH 5.5 and 7.4) with LC-MS quantification of Au species .
- In Vivo Tracking : Radiolabel with ¹⁹⁸Au for biodistribution studies via SPECT/CT imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
